molecular formula C20H16N6O4S B11697079 (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697079
M. Wt: 436.4 g/mol
InChI Key: PIRNJIBZTOJWBE-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a thiazolyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of hydrazine derivatives with aldehydes or ketones.

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of functional groups such as methoxy and nitro groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(2-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable subject for research and development.

Properties

Molecular Formula

C20H16N6O4S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N6O4S/c1-12-18(23-22-15-8-3-4-9-17(15)30-2)19(27)25(24-12)20-21-16(11-31-20)13-6-5-7-14(10-13)26(28)29/h3-11,24H,1-2H3

InChI Key

PIRNJIBZTOJWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4OC

Origin of Product

United States

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